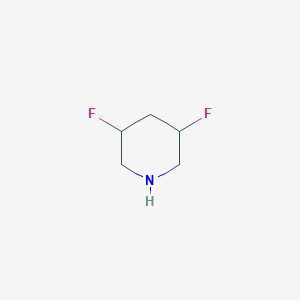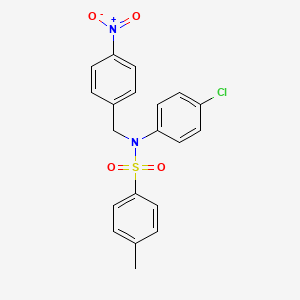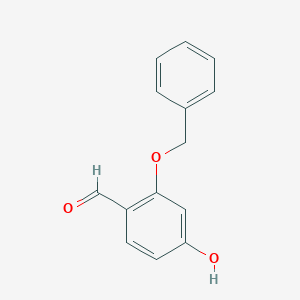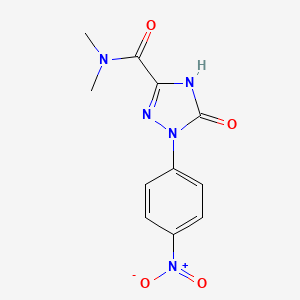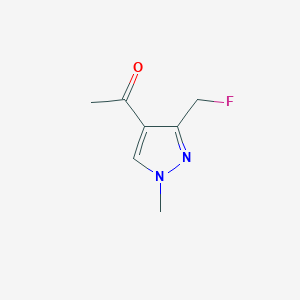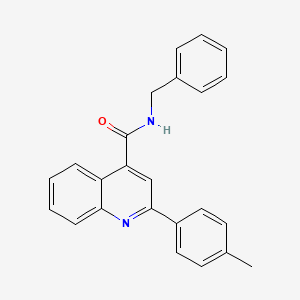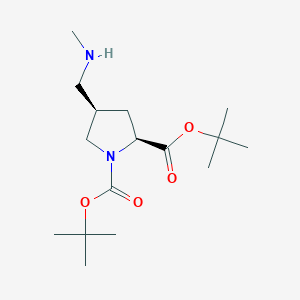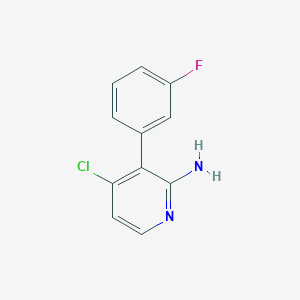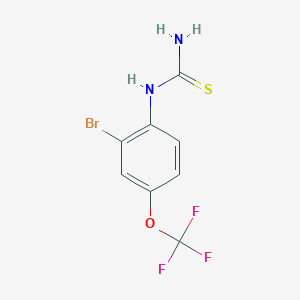
2-Bromo-4-trifluoromethoxyphenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-trifluoromethoxyphenylthiourea is an organic compound with the molecular formula C8H6BrF3N2OS It is a thiourea derivative, characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-trifluoromethoxyphenylthiourea typically involves the reaction of 2-bromo-4-trifluoromethoxyaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-trifluoromethoxyphenylthiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Typical conditions involve the use of polar solvents and mild heating.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include substituted phenylthioureas.
Oxidation: Products include sulfonyl derivatives.
Reduction: Products include thiol derivatives.
Applications De Recherche Scientifique
2-Bromo-4-trifluoromethoxyphenylthiourea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in studies investigating the interaction of thiourea derivatives with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-trifluoromethoxyphenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, modulating their activity. The presence of the bromine and trifluoromethoxy groups enhances the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(trifluoromethyl)phenylthiourea: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(Trifluoromethyl)phenylthiourea: Lacks the bromine atom and has a trifluoromethyl group.
2-Bromo-4-(trifluoromethyl)phenylacetonitrile: Contains a nitrile group instead of a thiourea moiety.
Uniqueness
2-Bromo-4-trifluoromethoxyphenylthiourea is unique due to the combination of its bromine atom, trifluoromethoxy group, and thiourea moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
1263377-45-2 |
|---|---|
Formule moléculaire |
C8H6BrF3N2OS |
Poids moléculaire |
315.11 g/mol |
Nom IUPAC |
[2-bromo-4-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H6BrF3N2OS/c9-5-3-4(15-8(10,11)12)1-2-6(5)14-7(13)16/h1-3H,(H3,13,14,16) |
Clé InChI |
MZQGTYITKGNIKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)Br)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


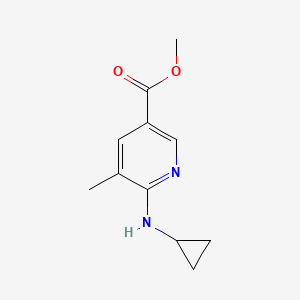
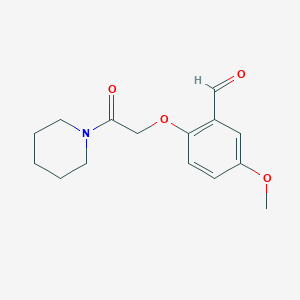
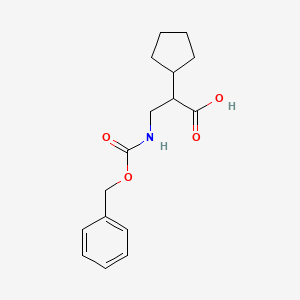
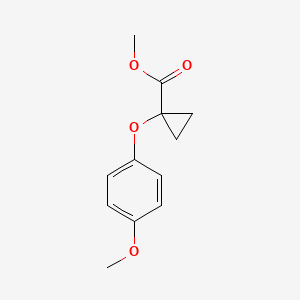
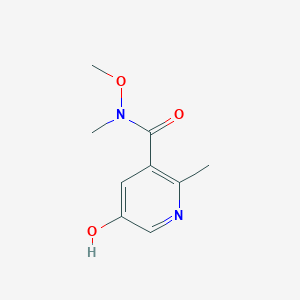
![7-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12995072.png)
